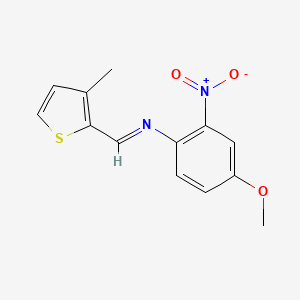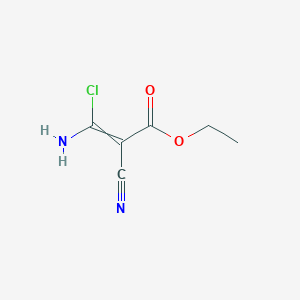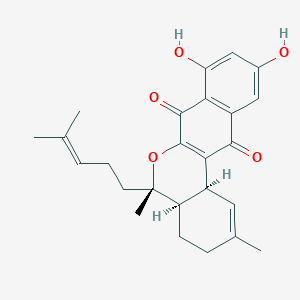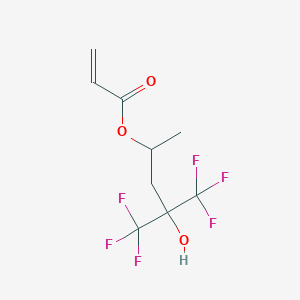![molecular formula C8H16O B14140296 [(1R,2S)-2-Methylcyclohexyl]methanol CAS No. 3937-45-9](/img/structure/B14140296.png)
[(1R,2S)-2-Methylcyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-Methylcyclohexyl]methanol is a chiral alcohol with the molecular formula C8H16O. This compound is characterized by a cyclohexane ring substituted with a methyl group and a methanol group at specific stereochemical positions. The stereochemistry of this compound is denoted by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methylcyclohexyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [(1R,2S)-2-Methylcyclohexanone], using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions typically include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-2-Methylcyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: [(1R,2S)-2-Methylcyclohexanone] or [(1R,2S)-2-Methylcyclohexanoic acid].
Reduction: [(1R,2S)-2-Methylcyclohexane].
Substitution: [(1R,2S)-2-Methylcyclohexyl]chloride or [(1R,2S)-2-Methylcyclohexyl]bromide.
Applications De Recherche Scientifique
[(1R,2S)-2-Methylcyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-Methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
[(1R,2S)-2-Methylcyclohexyl]methanol can be compared with other similar compounds, such as:
[(1R,2S)-2-Phenylcyclohexyl]methanol: This compound has a phenyl group instead of a methyl group, which significantly alters its chemical properties and applications.
[(1R,2S)-2-Methylcyclohexanone]: The ketone analog of this compound, which has different reactivity and applications.
[(1R,2S)-2-Methylcyclohexanoic acid]: The carboxylic acid analog, which is more acidic and has different uses in organic synthesis.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
3937-45-9 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
[(1R,2S)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
NIDINIHOPRFWFJ-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1CCCC[C@H]1CO |
SMILES canonique |
CC1CCCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)

![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)


![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
